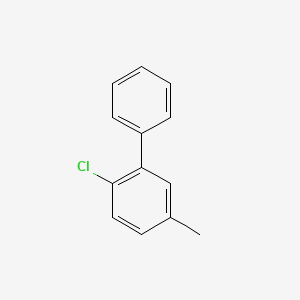
2-Chloro-5-methyl-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to the second position and a methyl group attached to the fifth position of one of the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methyl-biphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents. For example, the reaction between o-chlorobenzonitrile and p-methylphenylmagnesium chloride in the presence of a catalyst can yield the desired biphenyl derivative .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-methyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel can be used in hydrogenation reactions.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2-chloro-5-methylbenzoic acid.
Reduction: Formation of cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-methyl-biphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Chloro-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Chloro-5-methyl-biphenyl: The chlorine atom is in a different position, affecting its reactivity.
2-Methyl-biphenyl: Lacks the chlorine atom, resulting in different chemical properties.
Uniqueness: The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the biphenyl structure provides a unique balance of electronic effects that can be exploited in various chemical reactions .
Propiedades
Fórmula molecular |
C13H11Cl |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
1-chloro-4-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
LIZPPFGYOGLJAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


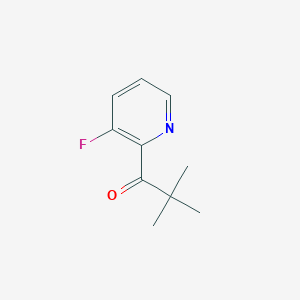
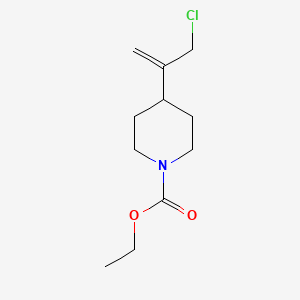
![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
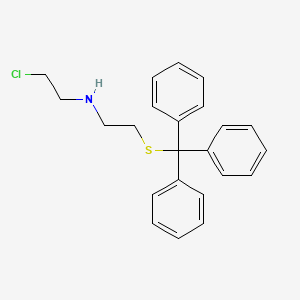
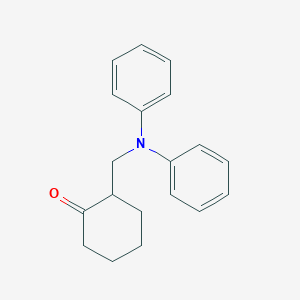

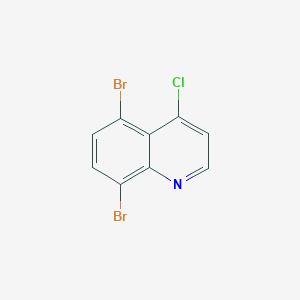
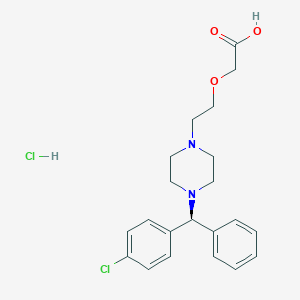
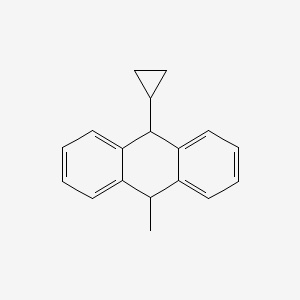
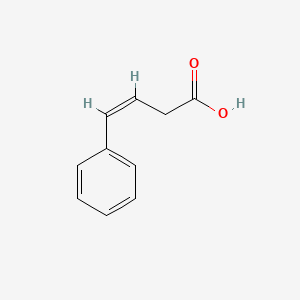

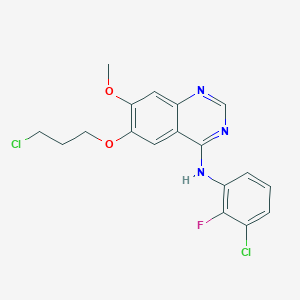
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
